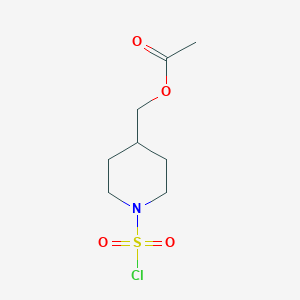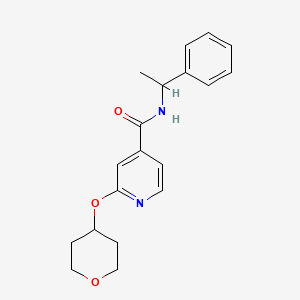![molecular formula C21H16BrN3O3S B2603761 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide CAS No. 422287-54-5](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agent Development
A key area of research for compounds like 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide involves their potential as antitumor agents. Bavetsias et al. (2002) explored analogs of CB30865, a quinazolin-4-one antitumor agent, noting its high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest. This study highlighted the need for more water-soluble analogs to improve in vivo evaluation, suggesting that compounds within this class could be potent antitumor agents with unique cellular interactions (Bavetsias et al., 2002).
Antiviral Research
Another significant application is in antiviral research. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activities against various respiratory and biodefense viruses. Their study showcased the potential of these compounds in inhibiting the replication of multiple viruses, including avian influenza and other serious viral threats (Selvam et al., 2007).
Nicotinamide Phosphoribosyltransferase Inhibition
Research by Lockman et al. (2010) focused on optimizing the biochemical and cellular Nampt activity of similar compounds. Their work contributes to understanding how such compounds can inhibit nicotinamide phosphoribosyltransferase (Nampt), a potential target for cancer therapy, highlighting the role of these compounds in the development of new cancer treatments (Lockman et al., 2010).
Synthesis of Functionalized Quinazolinones
Kut et al. (2020) and El’chaninov et al. (2017) explored the synthesis of functionalized quinazolinones, demonstrating the versatility of these compounds in creating a range of derivatives. Their research underlines the synthetic potential of these compounds, opening doors for various applications in medicinal chemistry (Kut et al., 2020); (El’chaninov et al., 2017).
Antibacterial and Antifungal Properties
Research by Mohamed et al. (2010) highlights the antibacterial and antifungal properties of quinazolinone derivatives. Their study provides insights into the potential use of these compounds in treating various microbial infections, showcasing their broad-spectrum antimicrobial efficacy (Mohamed et al., 2010).
Antiparkinsonian Applications
Kumar et al. (2012) studied the antiparkinsonian activity of quinazolinone derivatives, indicating the potential therapeutic application of these compounds in treating Parkinson's disease. This research highlights the diverse pharmacological applications of quinazolinone compounds beyond their antitumor and antiviral uses (Kumar et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde, which is synthesized from 2-aminobenzoic acid. The second intermediate is furan-2-ylmethylamine, which is synthesized from furfural. These two intermediates are then coupled with N-(4-formylphenyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "furfural", "N-(4-formylphenyl)benzamide", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether", "hexane", "dichloromethane", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and acetic acid", "Step 2: Conversion of 2-aminobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde using sulfuric acid and sodium borohydride", "Synthesis of furan-2-ylmethylamine:", "Step 1: Conversion of furfural to furfuryl alcohol using sodium borohydride and water", "Step 2: Conversion of furfuryl alcohol to furan-2-ylmethylamine using hydrochloric acid and sodium hydroxide", "Coupling of intermediates to form final product:", "Step 1: Conversion of N-(4-formylphenyl)benzamide to its imine using triethylamine and dichloromethane", "Step 2: Coupling of imine with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde and furan-2-ylmethylamine using N,N-dimethylformamide and hexane", "Step 3: Purification of final product using column chromatography" ] } | |
CAS RN |
422287-54-5 |
Product Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
Molecular Formula |
C21H16BrN3O3S |
Molecular Weight |
470.34 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H16BrN3O3S/c22-15-7-8-18-17(10-15)20(27)25(21(29)24-18)12-13-3-5-14(6-4-13)19(26)23-11-16-2-1-9-28-16/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChI Key |
RIGJESZSLYKCPF-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2603680.png)
![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)


![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)

![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)




![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)